Dimethyl sulfide (DMS) volatility and odor often restrict process scale and temperature range. Cyclohexyl methyl sulfide (7133-37-1) provides a high-boiling, manageable alternative.
Cyclohexyl methyl sulfide is an organosulfur compound featuring a saturated cyclohexyl ring bonded to a methylthio group. As a liquid at room temperature with a low melting point of -80°C and a high boiling point relative to simpler dialkyl sulfides, it serves as a versatile and manageable sulfur-containing nucleophile and synthetic intermediate in pharmaceutical and chemical manufacturing. Its physical properties, particularly its moderate volatility, make it a practical choice for processes where handling, odor containment, and higher reaction temperatures are primary operational considerations.
Substituting Cyclohexyl methyl sulfide with more common alternatives like dimethyl sulfide (DMS) or aromatic analogs like phenyl methyl sulfide (thioanisole) often fails due to critical differences in physical and electronic properties. The high volatility and notoriously unpleasant odor of DMS present significant handling challenges and limit its use to lower-temperature processes. Conversely, the delocalization of sulfur's lone-pair electrons into the aromatic ring of thioanisole reduces its nucleophilicity compared to alkyl sulfides. The specific combination of the electron-donating, non-aromatic cyclohexyl group and the methyl group in Cyclohexyl methyl sulfide provides a unique balance of enhanced reactivity over aryl sulfides and superior processability over highly volatile small-chain alkyl sulfides.
Cyclohexyl methyl sulfide offers a distinct advantage in process handling and safety due to its significantly lower volatility compared to the commonly used dimethyl sulfide (DMS). Its atmospheric boiling point is estimated to be approximately 175-183°C, whereas DMS boils at only 38°C. This substantial difference minimizes vapor loss, reduces fugitive emissions, and mitigates the pervasive, unpleasant odor associated with DMS, allowing for operations at higher temperatures with simplified engineering controls.
| Evidence Dimension | Boiling Point at Atmospheric Pressure (760 mmHg) |
| Target Compound Data | ~175–183 °C (estimated) |
| Comparator Or Baseline | Dimethyl Sulfide (DMS): 38 °C |
| Quantified Difference | >137 °C higher boiling point than DMS |
| Conditions | Standard atmospheric pressure. |
This enables use in higher temperature reactions and creates a safer, more manageable laboratory or plant environment with less odor and lower inhalation risk.
The saturated cyclohexyl group acts as an electron-donating group, increasing electron density on the sulfur atom. This makes Cyclohexyl methyl sulfide, as a representative dialkyl sulfide, a stronger nucleophile and more susceptible to oxidation than aromatic sulfides like phenyl methyl sulfide (thioanisole), where the sulfur's lone pairs are delocalized into the aromatic ring. For example, the rate constants for the oxidation of dialkyl sulfides are generally an order of magnitude higher than for aryl methyl sulfides, demonstrating a clear reactivity advantage in relevant transformations.
| Evidence Dimension | Oxidation Rate Constant (vs. H₂O₂) |
| Target Compound Data | Dialkyl Sulfide Class: ~10⁴ L mol⁻¹ s⁻¹ |
| Comparator Or Baseline | Aryl Methyl Sulfide Class: ~10³ L mol⁻¹ s⁻¹ |
| Quantified Difference | Approximately 10x faster oxidation rate for the dialkyl sulfide class |
| Conditions | Oxidation with hydrogen peroxide. |
For reactions requiring a sulfur nucleophile or precursor for oxidation, this compound offers higher intrinsic reactivity, potentially leading to faster reactions or milder conditions compared to aromatic analogs.
In common synthetic protocols such as the Corey-Kim oxidation, dialkyl sulfides are used as reagents. Using Cyclohexyl methyl sulfide or its close, less volatile analog dicyclohexyl sulfide is a direct strategy to mitigate the pervasive odor and handling issues of dimethyl sulfide (DMS). Furthermore, the resulting byproduct, cyclohexyl methyl sulfoxide, is significantly less volatile than dimethyl sulfoxide (DMSO). This property can simplify product purification, as the sulfoxide byproduct is more amenable to removal by chromatography or crystallization rather than requiring high-vacuum evaporation needed for DMSO.
| Evidence Dimension | Byproduct Volatility & Removal |
| Target Compound Data | Byproduct (Cyclohexyl methyl sulfoxide) has low volatility, removed by chromatography/crystallization. |
| Comparator Or Baseline | Byproduct of DMS (DMSO) has high boiling point but is often removed by evaporation. |
| Quantified Difference | Qualitative difference in preferred purification strategy. |
| Conditions | Post-reaction workup of oxidation reactions (e.g., Corey-Kim). |
This simplifies the purification process for medium- to large-scale reactions, avoiding issues associated with removing the high-boiling, often difficult-to-remove DMSO.
Ideal for S-alkylation or other nucleophilic substitution reactions that require temperatures above the boiling point of dimethyl sulfide (38°C). Its high boiling point ensures it remains in the reaction phase, improving efficiency and safety.
A preferred reagent for large-scale oxidations (e.g., Corey-Kim type) where the use of DMS is impractical due to odor and handling constraints. The non-volatile nature of the resulting sulfoxide byproduct simplifies purification by allowing for standard chromatographic or crystallization methods instead of challenging DMSO removal.
Serves as a building block for thioether-based ligands where the electron-donating alkyl nature of the sulfur atom is critical for modulating the electronic properties of a metal center. Its reactivity is higher than that of aromatic sulfide precursors, facilitating ligand synthesis.